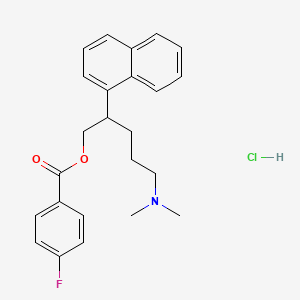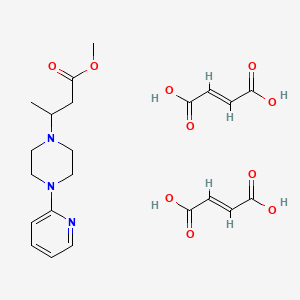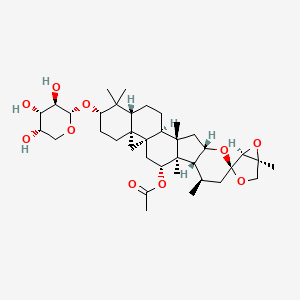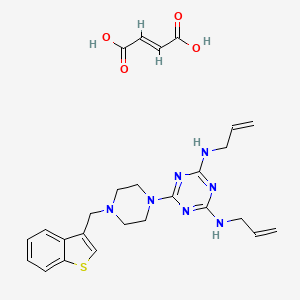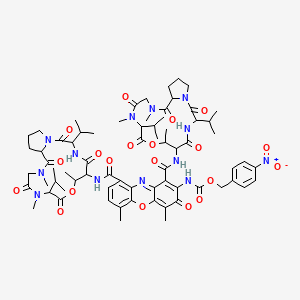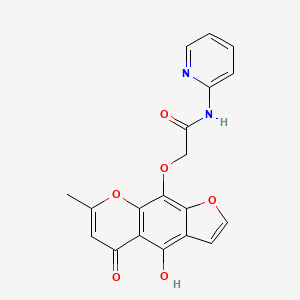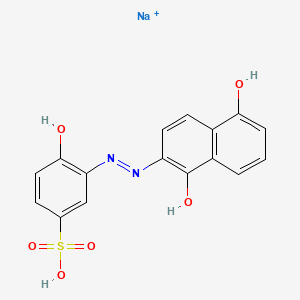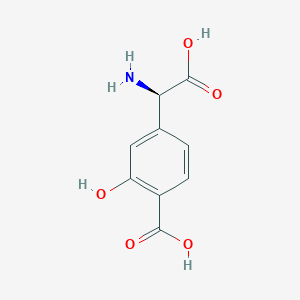
Pyrrolidone carboxylic acid ethyl lauroyl arginate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidone carboxylic acid ethyl lauroyl arginate is a cationic surfactant derived from L-arginine, lauric acid, ethyl alcohol, and pyrrolidone carboxylic acid. This compound is known for its excellent antimicrobial properties and is widely used in various industries, including food preservation and cosmetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidone carboxylic acid ethyl lauroyl arginate involves the esterification of L-arginine with lauric acid, followed by the reaction with ethyl alcohol and pyrrolidone carboxylic acid. The reaction typically occurs under acidic conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidone carboxylic acid ethyl lauroyl arginate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .
Applications De Recherche Scientifique
Pyrrolidone carboxylic acid ethyl lauroyl arginate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying microbial inhibition and preservation.
Medicine: It is explored for its potential use in antimicrobial treatments and formulations.
Industry: Widely used in the food industry for preserving food products and in cosmetics for its conditioning properties
Mécanisme D'action
The antimicrobial action of pyrrolidone carboxylic acid ethyl lauroyl arginate is primarily due to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell death. This mechanism is effective against a broad range of microorganisms .
Comparaison Avec Des Composés Similaires
- Pyrrolidone carboxylic acid ethyl cocoyl arginate
- Pyrrolidone carboxylic acid ethyl oleoyl arginate
Comparison: Pyrrolidone carboxylic acid ethyl lauroyl arginate is unique due to its specific combination of L-arginine, lauric acid, ethyl alcohol, and pyrrolidone carboxylic acid. This combination provides it with distinct antimicrobial properties and surfactant capabilities. Compared to similar compounds like pyrrolidone carboxylic acid ethyl cocoyl arginate and pyrrolidone carboxylic acid ethyl oleoyl arginate, it offers a different balance of hydrophilic and lipophilic properties, making it suitable for specific applications in food preservation and cosmetics .
Propriétés
Numéro CAS |
41489-29-6 |
|---|---|
Formule moléculaire |
C25H47N5O6 |
Poids moléculaire |
513.7 g/mol |
Nom IUPAC |
ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H40N4O3.C5H7NO3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;7-4-2-1-3(6-4)5(8)9/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);3H,1-2H2,(H,6,7)(H,8,9)/t17-;/m0./s1 |
Clé InChI |
AWFNXUWJDIVELQ-LMOVPXPDSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.C1CC(=O)NC1C(=O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)


